molecular formula C11H9BrF6N4O2 B10939236 [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10939236
M. Wt: 423.11 g/mol
InChI Key: MRFSVMLIPKLWPB-UHFFFAOYSA-N
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Description

The compound [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule featuring both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone One common method involves the use of radical trifluoromethylation, which has been shown to be effective in introducing trifluoromethyl groups into organic molecules . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: has several scientific research applications:

Mechanism of Action

The mechanism by which [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. The bromine atom can also participate in various biochemical reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of both bromine and trifluoromethyl groups in the target compound makes it unique, offering distinct advantages in terms of stability and reactivity.

Properties

Molecular Formula

C11H9BrF6N4O2

Molecular Weight

423.11 g/mol

IUPAC Name

[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C11H9BrF6N4O2/c1-4-3-9(24,11(16,17)18)22(19-4)8(23)6-5(12)7(10(13,14)15)21(2)20-6/h24H,3H2,1-2H3

InChI Key

MRFSVMLIPKLWPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C(=C2Br)C(F)(F)F)C

Origin of Product

United States

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